molecular formula C16H14ClN3O2S B4300249 2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE

2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE

Cat. No.: B4300249
M. Wt: 347.8 g/mol
InChI Key: TUELDSNEKPJXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core, substituted with a 2-chloro-5-nitrobenzylthio group and two methyl groups at positions 5 and 6. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzyl chloride with 5,6-dimethyl-1H-benzimidazole-2-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of an amino derivative.

Scientific Research Applications

2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as optical sensors and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-5-nitrobenzyl)thio]-1H-benzimidazole
  • 5,6-dimethyl-1H-benzimidazole
  • 2-chloro-5-nitrobenzyl chloride

Uniqueness

2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups, along with the benzimidazole core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-9-5-14-15(6-10(9)2)19-16(18-14)23-8-11-7-12(20(21)22)3-4-13(11)17/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUELDSNEKPJXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE
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2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE
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2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE
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2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE
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2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE
Reactant of Route 6
2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE

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